N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15882960
InChI: InChI=1S/C11H11N3O/c1-9(13-15)10-3-5-11(6-4-10)14-8-2-7-12-14/h2-8,15H,1H3
SMILES:
Molecular Formula: C11H11N3O
Molecular Weight: 201.22 g/mol

N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine

CAS No.:

Cat. No.: VC15882960

Molecular Formula: C11H11N3O

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine -

Specification

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
IUPAC Name N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine
Standard InChI InChI=1S/C11H11N3O/c1-9(13-15)10-3-5-11(6-4-10)14-8-2-7-12-14/h2-8,15H,1H3
Standard InChI Key ISBXZCCXVXTLMO-UHFFFAOYSA-N
Canonical SMILES CC(=NO)C1=CC=C(C=C1)N2C=CC=N2

Introduction

N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a hydroxylamine functional group and a pyrazole ring, which are integral components in various pharmaceutical applications.

Synthesis and Reaction Mechanism

The synthesis of N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine involves the formation of an intermediate oxime, which subsequently rearranges to yield the desired product. Optimization of reaction conditions is crucial for maximizing yield and purity, particularly when scaling up from laboratory to industrial production.

Synthesis Steps

  • Starting Materials: 4-(1H-pyrazol-1-yl)benzaldehyde and hydroxylamine hydrochloride.

  • Reaction Conditions: Basic conditions using ethanol or methanol as solvents and sodium hydroxide or potassium carbonate as the base.

  • Intermediate Formation: Formation of an oxime intermediate.

  • Product Formation: Rearrangement of the oxime to form N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine.

Biological Activities and Potential Applications

N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine exhibits significant biological activity, primarily through interactions with enzymes and receptors. Its potential therapeutic effects include modulating oxidative stress and inhibiting certain biological pathways relevant to disease states.

Potential Therapeutic Applications

  • Enzyme Modulation: The compound may act as an inhibitor or modulator of enzyme activity, particularly in nitrogen metabolism.

  • Oxidative Stress Modulation: Potential for reducing oxidative stress in biological systems.

Chemical Transformations and Versatility

N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine can undergo several chemical transformations, expanding its versatility in synthetic organic chemistry. Common reagents and conditions for these reactions include various organic solvents and catalysts.

Chemical Transformations

Reaction TypeConditionsProducts
OxidationOxidizing agents like H2O2Oxidized derivatives
ReductionReducing agents like NaBH4Reduced derivatives
CondensationAcidic or basic conditionsCondensed products

Comparison with Similar Compounds

N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine is distinct from other pyrazole derivatives due to its specific combination of a pyrazole ring and an ethylidenehydroxylamine moiety. This unique structure imparts distinct chemical and biological properties compared to similar compounds.

Comparison Table

Compound NameStructure FeaturesUnique Characteristics
N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylaminePyrazole ring, hydroxylamine moietyPotential therapeutic effects in enzyme modulation and oxidative stress
N-[1-(5-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamineMethyl group on pyrazole ringDifferent biological activities due to structural variation
Ethanone, 1-[4-(1H-pyrazol-1-yl)phenyl]-, oximeSimilar core but different functional groupsPotentially distinct reactivity profiles

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